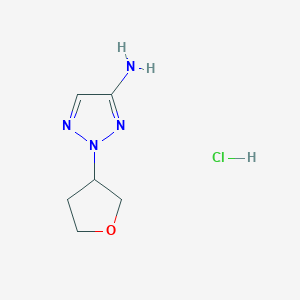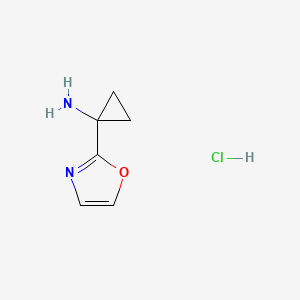![molecular formula C24H25N3O B7451689 N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide](/img/structure/B7451689.png)
N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide, also known as MPB or N-(4-Methylpiperazin-1-yl)-2-phenylbenzamide, is a chemical compound that has gained interest in scientific research due to its potential pharmacological properties. This compound is a member of the class of benzamides and has been synthesized through various methods. The purpose of
Wirkmechanismus
N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide has been shown to inhibit the activity of protein kinase CK2 through competitive inhibition at the ATP-binding site. This inhibition leads to a decrease in the phosphorylation of target proteins, which can lead to changes in cellular signaling pathways. Additionally, N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide has been shown to inhibit the aggregation of amyloid beta peptides through an unknown mechanism.
Biochemical and Physiological Effects:
N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of protein kinase CK2 activity, the inhibition of amyloid beta peptide aggregation, and the potential to induce apoptosis in cancer cells. Additionally, N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide has been shown to have low toxicity in vitro and in vivo studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide in lab experiments include its ability to selectively inhibit the activity of protein kinase CK2 and its potential as a treatment for neurodegenerative diseases. The limitations of using N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide in lab experiments include its limited solubility in aqueous solutions and the need for further studies to determine its efficacy and safety in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide, including its potential as a treatment for cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide for therapeutic purposes. Other future directions include the development of more efficient synthesis methods and the investigation of the potential side effects of N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide.
Synthesemethoden
N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide can be synthesized through various methods, including the reaction of 4-(4-methylpiperazin-1-yl)aniline with 2-chlorobenzoyl chloride in the presence of a base. Another method involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 2-phenylbenzoyl chloride in the presence of a base. The yield of N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide in these methods ranges from 60-80%.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide has been studied for its potential pharmacological properties, including its ability to act as an inhibitor of the enzyme protein kinase CK2. This enzyme has been implicated in various diseases, including cancer, and the inhibition of this enzyme has been proposed as a potential therapeutic strategy. N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the aggregation of amyloid beta peptides.
Eigenschaften
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c1-26-15-17-27(18-16-26)21-13-11-20(12-14-21)25-24(28)23-10-6-5-9-22(23)19-7-3-2-4-8-19/h2-14H,15-18H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCZFMQOBLKTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Aminobicyclo[2.2.2]octan-2-OL hcl](/img/structure/B7451607.png)


![2-Isopropyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B7451619.png)




![3-Aminofuro[3,4-B]pyridin-7(5H)-one](/img/structure/B7451648.png)

![6-[(5E)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B7451659.png)


![2-bromo-4,5-dichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7451693.png)